(2S)-2-amino(313C)pentanedioic acid
Overview
Description
L-Glutamic acid-3-13C: is a labeled version of L-Glutamic acid, an amino acid that plays a crucial role in various metabolic processes. The “3-13C” label indicates that the third carbon atom in the glutamic acid molecule is replaced with the carbon-13 isotope. This labeling is particularly useful in scientific research for tracing metabolic pathways and studying biochemical processes.
Mechanism of Action
Target of Action
L-Glutamic acid-3-13C, a labeled form of L-Glutamic acid, primarily targets glutamate receptors in the nervous system . These receptors are categorized into metabotropic, kainate, NMDA, and AMPA subtypes . Glutamate receptors play a crucial role in mediating excitatory neurotransmission .
Mode of Action
L-Glutamic acid-3-13C acts as an excitatory neurotransmitter and an agonist at all subtypes of glutamate receptors . It shows a direct activating effect on the release of dopamine (DA) from dopaminergic terminals . This interaction with its targets leads to changes in neuronal signaling and neurotransmission .
Biochemical Pathways
L-Glutamic acid-3-13C is involved in several biochemical pathways. It is synthesized from glutamic acid and ammonia . It is the principal carrier of nitrogen in the body and is an important energy source for many cells . Decarboxylation of glutamic acid results in the formation of GABA (γ aminobutyric acid), a potent neurotransmitter .
Pharmacokinetics
It is known that l-glutamic acid-3-13c is a solid compound with a molecular weight of 14812 . Its bioavailability and pharmacokinetic properties may be influenced by various factors, including its formulation, route of administration, and the patient’s physiological condition .
Result of Action
The action of L-Glutamic acid-3-13C at the cellular level results in changes in neurotransmission and neuronal signaling . It also plays a role in protein synthesis, wound healing, regulating acid-base balance, cellular differentiation, and modulates the immune system .
Action Environment
The action, efficacy, and stability of L-Glutamic acid-3-13C can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions .
Biochemical Analysis
Biochemical Properties
L-Glutamic acid-3-13C is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it is used in 13C-Metabolic flux analysis to investigate the influence of gene overexpression on metabolic flux redistribution during γ-PGA synthesis .
Cellular Effects
L-Glutamic acid-3-13C influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, overexpression of certain genes can strengthen the fluxes of PPP pathway, TCA cycle, and energy metabolism for γ-PGA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Glutamic acid-3-13C can be synthesized through various methods, including fermentation and chemical synthesis. In fermentation, glucose is broken down into smaller fragments by glutamic acid-producing microorganisms through pathways like the Embden-Meyerhof-Parnas (EMP) pathway and the pentose-phosphate pathway. These fragments are then channeled into the tricarboxylic acid (TCA) cycle, where α-ketoglutarate is formed and subsequently converted into L-glutamic acid through reductive amination with free ammonium ions .
Industrial Production Methods: Industrial production of L-Glutamic acid-3-13C typically involves fermentation using specific strains of bacteria. Factors affecting production include carbon and nitrogen sources, growth factors, oxygen supply, and pH of the medium. Common carbon sources include glucose, sucrose, and molasses, while nitrogen sources include ammonium salts and urea. The fermentation process is carried out at around 30°C for 40-48 hours, with intermittent addition of urea to maintain optimal conditions .
Chemical Reactions Analysis
Types of Reactions: L-Glutamic acid-3-13C undergoes various chemical reactions, including decarboxylation, reductive amination, and diazoniation/hydrogenation. Decarboxylation of glutamic acid results in the formation of γ-aminobutyric acid (GABA), a potent neurotransmitter .
Common Reagents and Conditions:
Decarboxylation: Requires heat and sometimes a catalyst.
Reductive Amination: Involves the use of ammonium ions and NADP-dependent glutamate dehydrogenase.
Diazoniation/Hydrogenation: Utilizes diazonium salts and hydrogen gas under aqueous conditions.
Major Products:
GABA: Formed through decarboxylation.
Glutaric Acid: Produced via diazoniation/hydrogenation of L-glutamic acid.
Scientific Research Applications
Chemistry: L-Glutamic acid-3-13C is used in NMR spectroscopy to study the structure and dynamics of proteins and other biomolecules. The carbon-13 label allows for detailed analysis of metabolic pathways and enzyme mechanisms .
Biology: In biological research, this compound is used to trace metabolic processes and understand the role of glutamic acid in cellular functions. It helps in studying neurotransmitter pathways and the synthesis of other amino acids .
Medicine: L-Glutamic acid-3-13C is used in medical research to study diseases related to neurotransmitter imbalances, such as epilepsy and schizophrenia. It also aids in the development of new drugs targeting glutamate receptors .
Industry: In the industrial sector, this compound is used in the production of isotopically labeled proteins and other biomolecules for research and diagnostic purposes .
Comparison with Similar Compounds
- L-Glutamic acid-1-13C
- L-Glutamic acid-5-13C
- L-Glutamic acid-13C5,15N
Uniqueness: L-Glutamic acid-3-13C is unique due to the specific labeling of the third carbon atom with carbon-13. This specific labeling allows for targeted studies of metabolic pathways involving the third carbon atom, providing more detailed insights compared to other labeled versions .
By understanding the unique properties and applications of L-Glutamic acid-3-13C, researchers can leverage this compound to advance scientific knowledge in various fields, from chemistry and biology to medicine and industry.
Properties
IUPAC Name |
(2S)-2-amino(313C)pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-AANACRNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13CH2][C@@H](C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583965 | |
Record name | L-(3-~13~C)Glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115473-51-3 | |
Record name | L-(3-~13~C)Glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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